molecular formula C13H9Cl2N3O2S B2671762 N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-51-2

N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2671762
CAS No.: 497072-51-2
M. Wt: 342.19
InChI Key: XLEFTKODRORTLM-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a dichlorophenyl carboxamide group. The dichlorophenyl substituent likely enhances lipophilicity and electronic effects, influencing binding interactions and pharmacokinetics compared to other derivatives.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-8-2-1-3-9(10(8)15)17-11(19)7-6-16-13-18(12(7)20)4-5-21-13/h1-3,6H,4-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEFTKODRORTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 2,3-dichloroaniline with a thiazolopyrimidine precursor under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and substitution reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(3,4-Difluorophenyl) Derivative (C13H9F2N3O2S): This analog replaces chlorine with fluorine atoms at the 3- and 4-positions of the phenyl ring.
  • N-Phenyl-5-(4-Methoxyphenyl) Derivative (C22H19N3O3S) : The methoxy group introduces electron-donating effects, which could enhance solubility but reduce electrophilic interactions critical for bioactivity. This derivative’s synthesis via hydrazinecarbothioamide intermediates highlights divergent synthetic pathways compared to dichlorophenyl analogs .

Functional Group Modifications

  • Such derivatives exhibit moderate antimicrobial activity (e.g., MIC values in the µg/mL range), though direct comparisons to carboxamides are unavailable .
  • Sulfonamide Derivatives (e.g., C16H13N3O3S2) : Sulfonamide substitution at position 7 () introduces a bulkier, more acidic functional group, which may enhance hydrogen-bonding interactions with biological targets. However, this modification could also increase metabolic instability .

Halogen-Substituted Analogs

  • 5-(4-Bromophenyl) Derivative (C15H13BrN2O3S) : Bromine’s larger atomic size compared to chlorine may strengthen π-halogen interactions in crystal packing, as observed in X-ray crystallography studies. Such interactions could influence solubility and formulation properties .

Physicochemical and Spectral Properties

Melting Points and Stability

  • Dichlorophenyl carboxamide : Data unavailable.
  • Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro derivative : Melting point = 210–212°C, similar to dichloro analogs .
  • N-Phenyl-5-(4-Methoxyphenyl) derivative : Melting point = 240–241°C, suggesting higher crystallinity due to methoxy group symmetry .

Spectroscopic Signatures

  • IR Spectroscopy : Carboxamide C=O stretches typically appear at ~1650–1680 cm⁻¹, while ester C=O in carboxylates (e.g., compound 4e) occurs at ~1720 cm⁻¹ .
  • 1H NMR : Dichlorophenyl protons would resonate downfield (δ 7.2–7.5 ppm) due to electron-withdrawing effects, contrasting with methoxy-substituted analogs (δ 6.7–7.1 ppm) .

Biological Activity

N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₈Cl₂N₄O₂S
  • Molecular Weight : 341.19 g/mol

This compound features a thiazolo-pyrimidine core structure which is known for its diverse biological activities.

Research has indicated that compounds with similar structures often exhibit various mechanisms of action including:

  • Inhibition of Enzymatic Activity : Compounds like N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer and inflammatory pathways.
  • Antimicrobial Properties : Several thiazole-containing compounds have demonstrated significant antimicrobial activity against various pathogens.

Antitumor Activity

A study focused on the synthesis and evaluation of thiazolo-pyrimidine derivatives found that certain analogs exhibited strong inhibitory effects against p38α MAPK (Mitogen-Activated Protein Kinase), which plays a critical role in cancer progression. Among these derivatives:

  • Compound 9 showed over 70% inhibition against p38α MAPK with an IC50 value indicating potent activity (specific values were not disclosed in the source) .

Antimicrobial Effects

Research into thiazole derivatives has also revealed promising antimicrobial properties. For instance:

  • Compounds structurally similar to N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of halogen substituents (like dichloro) often enhances their antimicrobial potency .

Case Study 1: Inhibition of p38α MAPK

In a systematic study involving multiple derivatives of thiazolo-pyrimidines:

  • Derivatives were synthesized and evaluated for their ability to inhibit p38α MAPK. The most potent compounds were characterized by structural modifications that enhanced their binding affinity to the enzyme .

Case Study 2: Antimicrobial Testing

A series of thiazole derivatives were tested for antimicrobial activity against various pathogens:

  • The results indicated that compounds with electron-withdrawing groups (such as dichloro) exhibited superior activity compared to their non-substituted counterparts. This highlights the importance of structural modifications in enhancing biological efficacy .

Summary Table of Biological Activities

Activity Type Compound Target/Pathway IC50 / Efficacy
AntitumorCompound 9p38α MAPK>70% inhibition
AntimicrobialVariousBacterial GrowthVaries by strain

Q & A

Basic: What are the optimized synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

Methodological Answer:
A common approach involves cyclocondensation of substituted pyrimidine precursors with thiazole-forming reagents under reflux conditions. For example, describes synthesizing analogous compounds by refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, and substituted benzaldehydes in acetic acid/acetic anhydride with sodium acetate as a catalyst. Post-reaction purification via recrystallization (e.g., ethyl acetate-ethanol 3:2) yields crystalline products with ~78% efficiency. Optimization can involve adjusting molar ratios, solvent systems, and reflux duration .

Advanced: How do substituents on the arylidene group (e.g., 2,3-dichlorophenyl) influence the compound’s conformational stability and bioactivity?

Methodological Answer:
Substituents significantly alter dihedral angles between the thiazolo-pyrimidine core and aryl rings, impacting molecular planarity and intermolecular interactions. For instance, reports a dihedral angle of 80.94° between the thiazolo-pyrimidine ring and a trimethoxybenzene substituent, affecting crystal packing via C–H···O hydrogen bonds. Advanced structure-activity relationship (SAR) studies should combine X-ray crystallography (to map spatial arrangements) with computational docking (e.g., molecular dynamics simulations) to predict binding affinities to biological targets .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • X-ray crystallography ( ): Resolves bond lengths, angles, and non-covalent interactions (e.g., C–H···O bonds).
  • NMR spectroscopy : Validates proton environments and substituent positions.
  • HPLC : Assesses purity (>95% recommended for pharmacological studies) .

Advanced: How can researchers resolve contradictions in bioactivity data arising from varying substituent effects?

Methodological Answer:
Contradictions (e.g., variable antimicrobial activity in ’s Table 1) require systematic analysis:

Controlled substitution studies : Compare derivatives with single substituent changes (e.g., nitro vs. methoxy groups).

Statistical tools : Apply ANOVA to assess significance of substituent-driven activity differences.

Computational modeling : Use density functional theory (DFT) to calculate electronic effects (e.g., charge distribution at C5) and correlate with experimental bioactivity .

Advanced: What experimental strategies can elucidate the role of non-covalent interactions in stabilizing the compound’s crystal structure?

Methodological Answer:
X-ray diffraction ( ) reveals intermolecular interactions such as C–H···O hydrogen bonds and π-π stacking. For example, highlights bifurcated C–H···O bonds forming chains along the c-axis. Pair these findings with Hirshfeld surface analysis to quantify interaction contributions (e.g., % O···H contacts) and thermal stability assays (TGA/DSC) to correlate packing efficiency with melting points .

Basic: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:
Key parameters include:

  • Catalyst selection : Sodium acetate ( ) or K₂CO₃ ( ) for base-driven cyclization.
  • Solvent systems : Polar aprotic solvents like DMF ( ) enhance solubility of hydrophobic intermediates.
  • Temperature control : Reflux at 110–120°C ( ) balances reaction rate and decomposition.
    Design of Experiments (DoE) methodologies can systematically optimize these variables .

Advanced: How does the puckered conformation of the thiazolo-pyrimidine ring affect its interaction with biological targets?

Methodological Answer:
The flattened boat conformation (C5 deviation: 0.224 Å, ) may influence steric complementarity with enzyme active sites. Use molecular docking (e.g., AutoDock Vina) to simulate binding poses with targets like dihydrofolate reductase. Pair with mutagenesis studies to validate critical residues (e.g., hydrogen bond donors/acceptors) .

Basic: What strategies mitigate solubility challenges during in vitro bioassays?

Methodological Answer:

  • Co-solvent systems : Use DMSO-ethanol/water mixtures (<5% DMSO to avoid cytotoxicity).
  • Salt formation : Introduce sulfonate or hydrochloride salts via post-synthetic modification.
  • Nanoformulation : Liposomal encapsulation enhances aqueous dispersion (refer to ’s computational modeling for stability predictions) .

Advanced: How can researchers validate the stereochemical configuration of chiral centers (e.g., C5) in derivatives?

Methodological Answer:

  • Single-crystal X-ray diffraction : Gold standard for absolute configuration determination ( ).
  • Circular dichroism (CD) : Correlate Cotton effects with X-ray data for solution-phase validation.
  • Chiral HPLC : Resolve enantiomers using amylose-based columns and polar organic mobile phases .

Advanced: What computational tools are recommended for predicting metabolic stability of this compound?

Methodological Answer:

  • CYP450 docking : Simulate metabolism using liver microsome models (e.g., CYP3A4) in Schrödinger Suite.
  • ADMET predictors : Software like ADMETLab 2.0 estimates half-life, plasma protein binding, and hepatotoxicity. Validate with in vitro microsomal assays .

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